3-cyclopentyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]PROPANAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopentyl group, a sulfonamide group, and a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonamide with a suitable cyclopentyl derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]PROPANAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-CYCLOPENTYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-CYCLOPENTYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]PROPANAMIDE include:
- 3-CYCLOPENTYL-N-[4-(4-ETHYLPIPERAZIN-1-YL)-3-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]PHENYL]PROPANAMIDE
- 3-CYCLOPENTYL-N-[3-(4-PYRIDINYLMETHYL)PHENYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-CYCLOPENTYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]PROPANAMIDE lies in its specific chemical structure, which imparts distinct chemical and biological properties. This compound’s combination of functional groups and molecular configuration makes it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide |
InChI |
InChI=1S/C21H26N2O3S/c1-16-6-13-20(14-7-16)27(25,26)23-19-11-9-18(10-12-19)22-21(24)15-8-17-4-2-3-5-17/h6-7,9-14,17,23H,2-5,8,15H2,1H3,(H,22,24) |
InChI Key |
NOOOTSRPZDRBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.